molecular formula C11H23NO B12099482 2-((4-Propylcyclohexyl)amino)ethan-1-ol

2-((4-Propylcyclohexyl)amino)ethan-1-ol

Cat. No.: B12099482
M. Wt: 185.31 g/mol
InChI Key: MACBPINKRQABRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Propylcyclohexyl)amino)ethan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is characterized by the presence of a propylcyclohexyl group attached to an aminoethanol moiety. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Propylcyclohexyl)amino)ethan-1-ol typically involves the reaction of 4-propylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Propylcyclohexyl)amino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Propylcyclohexyl)amino)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((4-Propylcyclohexyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylcyclohexyl)amino)ethan-1-ol
  • 2-((4-Ethylcyclohexyl)amino)ethan-1-ol
  • 2-((4-Butylcyclohexyl)amino)ethan-1-ol

Uniqueness

2-((4-Propylcyclohexyl)amino)ethan-1-ol is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(4-propylcyclohexyl)amino]ethanol

InChI

InChI=1S/C11H23NO/c1-2-3-10-4-6-11(7-5-10)12-8-9-13/h10-13H,2-9H2,1H3

InChI Key

MACBPINKRQABRB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.